molecular formula C18H16BrClN2O2 B2798847 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-53-9

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2798847
CAS No.: 941993-53-9
M. Wt: 407.69
InChI Key: GEBGFFPFYAEGNK-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research for the development of novel therapeutic agents. While specific biological data for this exact molecule may be limited, its structural features are common in compounds investigated for their activity against various diseases. Structurally related benzamide compounds are frequently explored as kinase inhibitors, which are pivotal in cancer research for targeting signaling pathways that drive tumor cell proliferation and survival . Furthermore, analogous compounds containing the pyrrolidinone moiety have been studied for their potential in treating hematologic cancers, including leukemia . The presence of both bromo and chloro substituents on the benzamide ring suggests potential for unique electronic and steric properties, which can be leveraged to optimize binding affinity and selectivity toward specific biological targets. Researchers may find this compound valuable as a building block in synthetic chemistry or as a reference standard in exploratory studies aimed at understanding structure-activity relationships (SAR) for a range of pharmacological targets. This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGFFPFYAEGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination and Chlorination:

    Formation of Pyrrolidinone Group: The pyrrolidinone group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Reaction Conditions Products Catalysts/Reagents
Acidic (HCl, H₂SO₄) at reflux5-Bromo-2-chlorobenzoic acid + 4-methyl-3-(2-oxopyrrolidin-1-yl)anilineConcentrated HCl, H₂O
Basic (NaOH, KOH) at 60–80°CSodium/potassium salt of 5-bromo-2-chlorobenzoic acid + amine derivativeAqueous NaOH/KOH, ethanol as co-solvent

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the halogen substituents (Br, Cl) stabilizing the intermediate through electron-withdrawing effects .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a leaving group in Suzuki and Buchwald-Hartwig couplings, enabling structural diversification.

Reaction Type Conditions Products Catalytic System
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF5-Aryl-2-chloro-N-[...]benzamide derivativesPd(PPh₃)₄, 80–100°C, inert atmosphere
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmine-substituted derivatives100–120°C, microwave-assisted conditions

These reactions retain the chlorine atom due to its lower reactivity under standard coupling conditions .

Reduction of the Pyrrolidinone Moiety

The 2-oxopyrrolidin-1-yl group undergoes selective reduction to form a pyrrolidine ring.

Reducing Agent Conditions Product Yield
NaBH₄ in THF0–25°C, 4–6 hours2-Hydroxypyrrolidine derivativeModerate (50–70%)
LiAlH₄ in anhydrous etherReflux, 8–12 hoursPyrrolidine with secondary alcoholHigh (>80%)

The carbonyl reduction is sterically hindered by the adjacent methyl group, necessitating strong reducing agents.

Halogen Exchange Reactions

The chlorine atom participates in nucleophilic aromatic substitution (SNAr) under controlled conditions.

Nucleophile Conditions Product Catalysts
NaN₃, DMF120°C, 24 hours5-Bromo-2-azido-N-[...]benzamideCuI, 1,10-phenanthroline
KSCN, DMSO100°C, microwave irradiation5-Bromo-2-thiocyanato-N-[...]benzamideNone

The bromine atom remains inert in these reactions due to its lower electrophilicity compared to chlorine .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate stability:

Condition Degradation Pathway Half-Life
60°C in dry DMSODehalogenation (Cl loss)>14 days
UV light (254 nm) in MeOHRadical-mediated C-Br bond cleavage48–72 hours

Stabilizing agents like antioxidants (e.g., BHT) are recommended for long-term storage .

Diazotization and Subsequent Transformations

The amine derivative (post-hydrolysis) can undergo diazotization for further functionalization:

Diazotization Reagent Coupled Reagent Product Application
NaNO₂, HCl (0–5°C)PhenolAzo-linked derivativesDye synthesis
NaNO₂, HBF₄Heat (Sandmeyer reaction)5-Bromo-2-fluoro-N-[...]benzamideFluorinated analog synthesis

This pathway is critical for generating analogs with modified electronic properties .

Comparative Reactivity of Halogens

A reactivity analysis reveals the following order for substitution:
Cl (ortho) > Br (para) > Methyl (meta)
This trend is attributed to steric effects and electronic contributions from the pyrrolidinone group .

Industrial-Scale Considerations

Key optimization parameters for large-scale synthesis include:

  • Solvent selection : DMF > DMSO for improved reaction kinetics .

  • Catalyst recycling : Pd/C recovery achieves >90% efficiency via filtration.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity to >99% .

This compound’s versatility in cross-coupling, reduction, and substitution reactions makes it a valuable intermediate in pharmaceutical research, particularly for developing kinase inhibitors and SGLT2 antagonists . Further studies are needed to explore its electrochemical properties and enantioselective transformations.

Scientific Research Applications

Pharmaceutical Applications

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide serves as a key intermediate in the synthesis of various therapeutic compounds, particularly those targeting metabolic disorders.

SGLT2 Inhibitors

Recent studies have identified derivatives of this compound as potential precursors for Sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are crucial in the management of diabetes by promoting glucose excretion through urine. A notable synthesis route involves the preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , which is integral to developing a series of SGLT2 inhibitors currently under investigation for their efficacy in diabetes therapy .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that derivatives containing similar structural motifs exhibit significant activity against various cancer cell lines, including lung cancer (A549). The biological evaluation typically involves assessing the compounds' ability to inhibit cell proliferation and induce apoptosis .

Synthetic Methodologies

The synthesis of This compound involves several critical steps that ensure high yield and purity.

Efficient Routes

A comprehensive study on synthetic routes indicates that using readily available starting materials can enhance scalability and reduce costs. For instance, a reported method utilizes dimethyl terephthalate as a starting material, achieving a total yield of approximately 24% over six synthetic steps including nitration and bromination .

Structural Modifications

The ability to modify the structural components of this compound allows researchers to explore various biological activities. For example, substituting different functional groups can lead to compounds with improved selectivity and potency against specific biological targets .

Case Studies

Case Study: Synthesis and Evaluation of Anticancer Activity

In an investigation focused on synthesizing benzamide derivatives, compounds similar to This compound were evaluated for their antioxidant and anticancer activities using the MTT assay on A549 cells. The results demonstrated that specific derivatives exhibited nearly 100% inhibition at concentrations as low as 100 μg/mL, indicating promising therapeutic potential .

Data Table: Summary of Key Findings

Application AreaDescriptionReferences
SGLT2 InhibitorsKey intermediate for diabetes therapy agents
Anticancer ActivitySignificant inhibition observed in A549 lung cancer cell line
Synthetic MethodologyEfficient routes with high yields using low-cost materials

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with selected benzamide derivatives from the evidence, focusing on structural features, substituents, and reported properties:

Compound Name / CAS / Source Core Structure Substituents on Benzamide Phenyl Group Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzamide 5-Bromo, 2-chloro 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl ~423.7 (calculated) Hypothesized enhanced solubility
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS 328253-31-2) Benzamide 5-Bromo, 2-chloro 3-(2-oxo-2H-chromen-3-yl)phenyl ~469.8 Chromen group increases planarity
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0) Benzamide 4-Bromo 4-Oxo-2-phenyl-4H-chromen-6-yl ~432.3 Chromen-oxo moiety for rigidity
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide 4-Bromo, 5-fluoro, 2-(trifluoropropoxy) 2-Chloro-6-fluorophenyl ~502.5 Fluorine-rich; high lipophilicity
Example 53 (): 2-Fluoro-N-isopropylbenzamide derivative Benzamide 2-Fluoro Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl ~589.1 Anticandidate for kinase inhibition

Key Structural and Functional Insights:

Halogenation Patterns: The target compound’s 5-bromo-2-chloro substitution contrasts with 4-bromo (CAS 923233-39-0) or 5-fluoro () analogs. Fluorine substituents (e.g., in ) improve metabolic stability and membrane permeability but may reduce solubility .

Phenyl Group Modifications: The 2-oxopyrrolidin-1-yl group in the target compound introduces a five-membered lactam ring, offering hydrogen-bond donor/acceptor sites absent in chromen-based analogs (e.g., CAS 328253-31-2) .

Synthetic Considerations :

  • Many analogs (e.g., ) are synthesized via coupling of benzoyl chlorides with substituted anilines, achieving yields >80% under palladium catalysis . The target compound likely follows similar protocols.

Biological Relevance: Pyrazolo-pyrimidine benzamides () are reported in kinase inhibition studies, suggesting the target compound’s pyrrolidinone group could align with protease or receptor-targeted applications .

Q & A

Basic Question: What are the standard synthetic routes for preparing 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Amide Coupling: React 5-bromo-2-chlorobenzoic acid with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline using coupling agents like HATU or EDC/HOBt in DMF or dichloromethane (DCM) under nitrogen .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. HPLC confirms purity (>95%) .

Condition Optimization:

  • Temperature: Maintain 0–25°C during coupling to prevent side reactions.
  • pH: Neutral conditions stabilize the amine nucleophile.
  • Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

Basic Question: How is the structure and purity of this compound validated in academic research?

Methodological Answer:
Validation employs:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm substituent positions (e.g., pyrrolidinone protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 432.05) .
  • HPLC: Reverse-phase C18 columns with UV detection assess purity (>95%) .

Advanced Question: What experimental strategies are used to elucidate the mechanism of action of this compound in cancer research?

Methodological Answer:

  • Biochemical Assays:
    • HDAC Inhibition Assays: Measure IC50 values using fluorogenic substrates (e.g., acetylated lysine derivatives) .
    • Western Blotting: Quantify acetylated histone H3/H4 levels in treated cancer cell lines .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with HDAC catalytic sites. The pyrrolidinone group may chelate Zn²+ in the active site .
  • Cell Viability Assays: MTT or CellTiter-Glo® assays correlate HDAC inhibition with reduced proliferation in leukemia (e.g., K562) and solid tumor models .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Methodological Answer:

Cross-Validation:

  • Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations) .
  • Use positive controls (e.g., SAHA for HDAC inhibition) to calibrate assay sensitivity .

Structure-Activity Relationship (SAR) Analysis:

  • Compare analogues (e.g., substituents on the benzamide or pyrrolidinone moieties) to identify critical functional groups .

Pharmacokinetic Profiling:

  • Assess metabolic stability (e.g., liver microsome assays) to determine if discrepancies arise from bioavailability differences .

Advanced Question: What methodologies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Co-solvents: Use cyclodextrins or PEG formulations in animal dosing .
    • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to increase aqueous solubility .
  • Plasma Stability Assays:
    • Incubate the compound with mouse/human plasma and quantify degradation via LC-MS .
  • Metabolite Identification:
    • Use UPLC-QTOF-MS to detect phase I/II metabolites and guide structural modifications .

Advanced Question: How can researchers design experiments to evaluate the compound’s antiviral potential?

Methodological Answer:

  • Viral Replication Assays:
    • Plaque Reduction Assays: Test inhibition of RNA viruses (e.g., influenza, SARS-CoV-2) in Vero or MDCK cells .
  • Target Identification:
    • Surface Plasmon Resonance (SPR): Screen interactions with viral proteases (e.g., 3CLpro) .
  • Time-of-Addition Experiments: Determine if the compound inhibits viral entry, replication, or release .

Advanced Question: What computational tools are recommended for predicting off-target effects?

Methodological Answer:

  • Chemoproteomics:
    • Use activity-based protein profiling (ABPP) to map interactions with non-HDAC targets .
  • Machine Learning Models:
    • Train Random Forest or DeepChem models on ChEMBL data to predict kinase or GPCR binding .
  • Toxicity Prediction:
    • Employ Derek Nexus or ProTox-II to assess hepatotoxicity and cardiotoxicity risks .

Advanced Question: How do researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry:
    • Use continuous flow reactors for amide coupling to minimize side products and improve heat transfer .
  • Catalyst Screening:
    • Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Ullmann-type couplings to enhance efficiency .
  • Design of Experiments (DoE):
    • Apply factorial designs (e.g., Taguchi method) to optimize temperature, solvent ratio, and reagent stoichiometry .

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